molecular formula C24H27N7 B12134990 3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Katalognummer: B12134990
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: HYAJKMWDLJHGDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a benzimidazole moiety linked to a pyrroloquinoxaline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid. The pyrroloquinoxaline structure can be constructed via cyclization reactions involving appropriate precursors. The final step involves linking the benzimidazole and pyrroloquinoxaline units through a propyl chain bearing a diethylamino group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds .

Wirkmechanismus

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of antimicrobial or anticancer applications. The compound’s diethylamino group can enhance its ability to penetrate cell membranes, increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-benzimidazol-2-yl)pyridine: Similar structure but lacks the diethylamino propyl chain.

    3-(1H-benzimidazol-2-yl)propylamine: Similar structure but lacks the pyrroloquinoxaline moiety.

    2-(1H-benzimidazol-2-yl)quinoxaline: Similar structure but lacks the diethylamino propyl chain.

Uniqueness

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its combination of a benzimidazole core, a pyrroloquinoxaline structure, and a diethylamino propyl chain. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Eigenschaften

Molekularformel

C24H27N7

Molekulargewicht

413.5 g/mol

IUPAC-Name

3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H27N7/c1-3-30(4-2)14-9-15-31-22(25)20(23-27-17-11-6-7-12-18(17)28-23)21-24(31)29-19-13-8-5-10-16(19)26-21/h5-8,10-13H,3-4,9,14-15,25H2,1-2H3,(H,27,28)

InChI-Schlüssel

HYAJKMWDLJHGDG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.